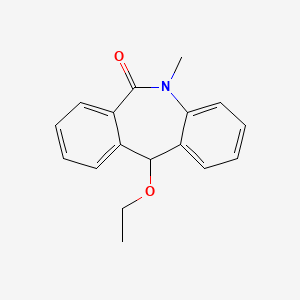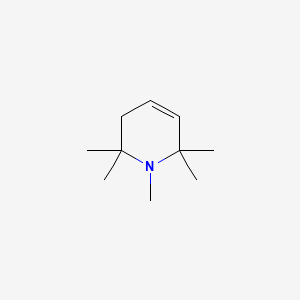
Monofucosyllacto-n-hexaose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Monofucosyllacto-n-hexaose is a fucosylated, non-sialylated human milk oligosaccharide. It is composed of a Galβ1-3GlcNAc core (type 1 core) and is known for its role in infant nutrition and development. This compound is a part of the complex carbohydrate structures found in human milk, which are crucial for the growth and development of infants .
准备方法
Synthetic Routes and Reaction Conditions: Monofucosyllacto-n-hexaose can be synthesized through enzymatic glycosylation processes. The synthesis involves the use of specific glycosyltransferases that facilitate the addition of fucose to the lacto-n-hexaose backbone. The reaction conditions typically include controlled pH, temperature, and the presence of necessary cofactors to ensure the efficiency of the enzymatic reactions .
Industrial Production Methods: Industrial production of this compound involves biotechnological approaches using microbial fermentation. Genetically engineered bacteria or yeast strains are employed to produce the oligosaccharide in large quantities. The fermentation process is optimized for high yield and purity, followed by purification steps such as chromatography to isolate the desired compound .
化学反应分析
Types of Reactions: Monofucosyllacto-n-hexaose undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of hydroxyl groups to carbonyl groups, often using oxidizing agents like periodate.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups, typically using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Periodate in aqueous solution.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
Monofucosyllacto-n-hexaose has several scientific research applications:
作用机制
Monofucosyllacto-n-hexaose exerts its effects primarily through its interaction with gut microbiota. It serves as a prebiotic, promoting the growth of beneficial bacteria such as Bifidobacteria. These bacteria, in turn, produce short-chain fatty acids that contribute to gut health and immune function. The molecular targets include specific receptors on the surface of gut bacteria that recognize and metabolize the oligosaccharide .
相似化合物的比较
Lacto-n-tetraose: Another human milk oligosaccharide with a similar core structure but lacking fucosylation.
Lacto-n-neotetraose: Similar to lacto-n-tetraose but with a different glycosidic linkage.
2’-Fucosyllactose: A fucosylated oligosaccharide but with a different core structure.
Uniqueness: Monofucosyllacto-n-hexaose is unique due to its specific fucosylation pattern and its role in promoting the growth of beneficial gut bacteria. Its structure allows it to interact with specific bacterial receptors, making it particularly effective as a prebiotic .
属性
CAS 编号 |
96656-34-7 |
|---|---|
分子式 |
C46H78N2O35 |
分子量 |
1219.1 g/mol |
IUPAC 名称 |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-2-[[(2R,3R,4R,5S,6R)-3-acetamido-6-(hydroxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,5-dihydroxy-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C46H78N2O35/c1-11-23(59)29(65)32(68)43(73-11)82-39-22(48-13(3)56)41(77-19(9-54)37(39)80-44-33(69)30(66)25(61)16(6-51)75-44)72-10-20-28(64)40(35(71)46(78-20)79-36(15(58)5-50)24(60)14(57)4-49)83-42-21(47-12(2)55)38(27(63)18(8-53)74-42)81-45-34(70)31(67)26(62)17(7-52)76-45/h4,11,14-46,50-54,57-71H,5-10H2,1-3H3,(H,47,55)(H,48,56)/t11-,14-,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25-,26-,27+,28-,29+,30-,31-,32-,33+,34+,35+,36+,37+,38+,39+,40-,41+,42-,43-,44-,45-,46-/m0/s1 |
InChI 键 |
FTLGNHHXLNTXFF-DSLAEONQSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(CC(C2OC3C(C(C(C(O3)CO)O)O)O)CO)OOC4C(C(C(C(O4)OC(C(CO)O)C(C(C=O)O)O)O)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)NC(=O)C)O)NC(=O)C)O)O)O |
手性 SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)CO)OC[C@@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O)NC(=O)C)O)NC(=O)C)O)O)O |
规范 SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)CO)OCC4C(C(C(C(O4)OC(C(CO)O)C(C(C=O)O)O)O)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)NC(=O)C)O)NC(=O)C)O)O)O |
Key on ui other cas no. |
96656-34-7 |
物理描述 |
Solid |
同义词 |
monofuco-lacto-N-hexaose |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


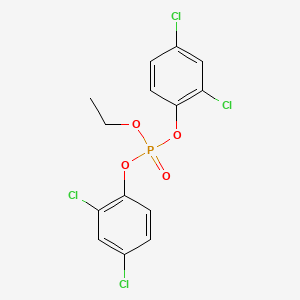

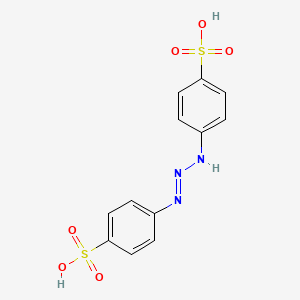

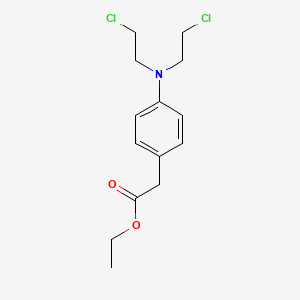
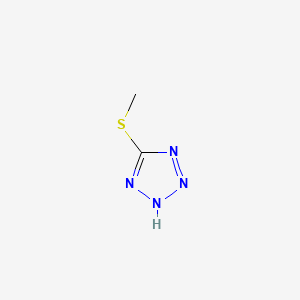
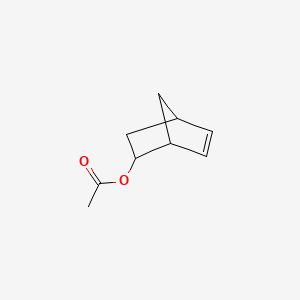
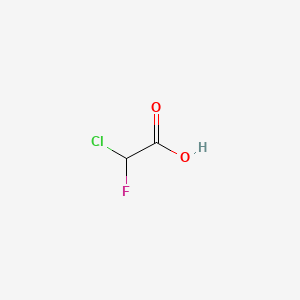

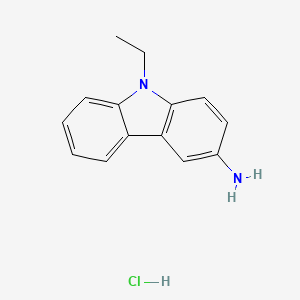

![3-[4-[3-(3,4,5-trimethoxybenzoyl)oxypropyl]piperazin-1-yl]propyl3,4,5-trimethoxybenzoate](/img/structure/B1211349.png)
